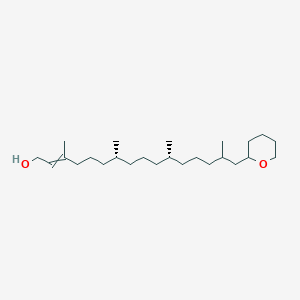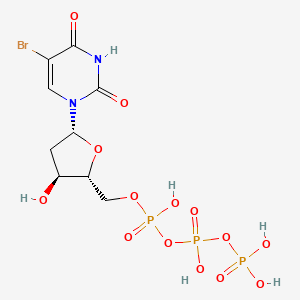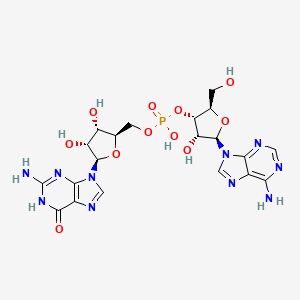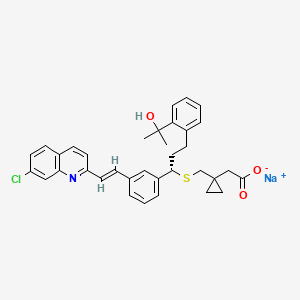
ent-Montelukast Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“ent-Montelukast Sodium Salt” is the S-enantiomer of Montelukast . It is also referred to as MK-0476 . These are compounds generated by the body that have the potential to induce inflammation within the air passages . It has been employed in various studies, including investigations into the impact of leukotrienes on airway inflammation and bronchoconstriction .
Synthesis Analysis
The synthesis of Montelukast Sodium involves several steps. One study demonstrated the ICS sparing potential of Montelukast . Another study discussed the synthesis, characterization, spectral, thermal analysis, and biological activity of Montelukast Sodium and its metal complexes . A patent also described a process for the preparation of Montelukast Sodium .
Molecular Structure Analysis
The molecular structure of Montelukast Sodium has been analyzed in several studies . The unit cell contains two symmetry-independent molecules, which are connected to long ribbons along the c-axis via hydrogen bonds .
Chemical Reactions Analysis
A study has developed a method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .
Applications De Recherche Scientifique
Asthma Management
ent-Montelukast Sodium Salt: is widely recognized for its role in asthma management. As a leukotriene antagonist, it helps in reducing bronchoprotective, anti-inflammatory, and anti-allergic responses, making it a valuable alternative therapy for asthma across various age groups .
Allergic Rhinitis
This compound is also used in the treatment of allergic rhinitis. It works by blocking the action of leukotrienes, which are substances in the body that cause the symptoms of allergic rhinitis .
Bronchoprotection
The bronchoprotective properties of ent-Montelukast Sodium Salt make it a candidate for protecting against bronchoconstriction in respiratory conditions, providing a therapeutic benefit in conditions where airway constriction is a primary concern .
Anti-Inflammatory Applications
Its anti-inflammatory effects are beneficial in reducing inflammation in the airways, which can help in the management of chronic obstructive pulmonary disease (COPD) and other inflammatory respiratory disorders .
Pediatric Therapy
Considering its safety profile, ent-Montelukast Sodium Salt is being explored for pediatric use, especially in young children who may face challenges with traditional oral solid dosage forms .
Drug Delivery Systems
Emerging strategies for the delivery of montelukast include the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes, aiming to enhance bioavailability and physico-chemical stability .
Chronotherapeutic Systems
The development of chronotherapeutic systems that align the drug release with the circadian rhythm of asthma symptoms is another innovative application, potentially improving patient compliance and drug efficacy .
Localized Treatment
New dosage forms are being designed for non-enteric absorption, with some aimed for absorption in the oral cavity and others for local action in the nasal mucosa or pulmonary epithelium, which could lead to more targeted and effective treatments .
Mécanisme D'action
- ent-Montelukast Sodium Salt is a leukotriene receptor antagonist (LTRA) that primarily targets the cysteinyl leukotriene receptor CysLT1 .
Target of Action
Mode of Action
Orientations Futures
Montelukast Sodium is a leukotriene antagonist of growing interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is currently commercialized only in oral solid dosage forms, which may pose challenges in administration to children of young age or patients suffering from dysphagia . Emerging strategies for the delivery of Montelukast are being explored to circumvent these limitations .
Propriétés
IUPAC Name |
sodium;2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFBRXGCXUHRJY-YBGTYPRZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClNNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Montelukast Sodium Salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

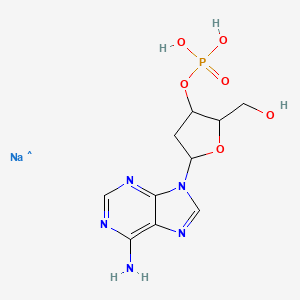

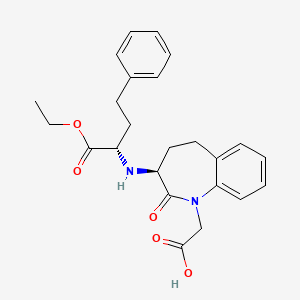
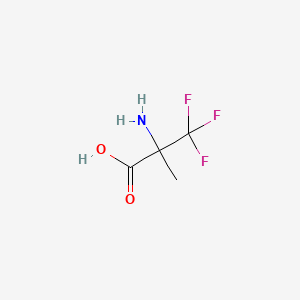
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
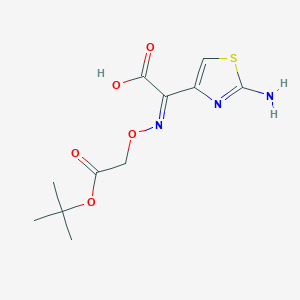
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
